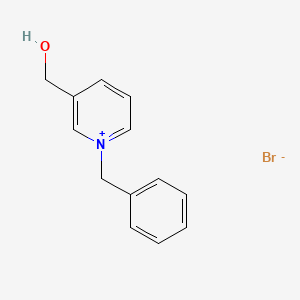

1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide” is a chemical compound with the molecular formula C13H14BrNO and a molecular weight of 280.17 . It is listed under the CAS number 244267-38-7 .

Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide” consists of 13 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide” such as its melting point, boiling point, and density are not directly available in the search results .Scientific Research Applications

Corrosion Inhibition

- Corrosion Inhibitor for Carbon Steel: A study by Shalabi et al. (2019) found that a pyridinium bromide mono-cationic surfactant, similar in structure to 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide, acts as an efficient corrosion inhibitor for carbon steel in acidic solutions. This protection is achieved through the formation of a protective layer on the steel surface (Shalabi et al., 2019).

- Corrosion Inhibitors for Mild Steel: Amro A. Raheem and Mehdi S. Shihab (2022) synthesized new pyridinium bromide derivatives as corrosion inhibitors for mild steel in acidic solutions. These compounds showed high inhibition efficiency, indicating potential applications in corrosion protection (Raheem & Shihab, 2022).

Chemical Synthesis

- Synthon for Functionalized Pyrrolidines: Luca Guideri et al. (2012) found that tetrahydropyridinium bromide can be used as a synthon for creating functionalized pyrrolidines, indicating its utility in organic synthesis (Guideri et al., 2012).

- Preparation of Arylazo-Methoxy-Diphenylmethanes: Gstach and Schantl (1986) reported the use of pyridinium bromide salts in the synthesis of arylazo-methoxy-diphenylmethanes, highlighting its role in chemical synthesis (Gstach & Schantl, 1986).

- Synthesis of Acridizinium Salts: A study by Potikha, Sypchenko, and Kovtunenko (2013) described the preparation of acridizinium salts using compounds structurally similar to 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide (Potikha et al., 2013).

Photophysical and Electrochemical Applications

- Fluorescent Probes for Iron Detection: Bishnoi and Milton (2017) synthesized novel water-soluble benzimidazolium salts related to pyridinium bromide for detecting iron ions in aqueous media. These compounds exhibit fluorescence quenching, indicating their potential as fluorescent probes (Bishnoi & Milton, 2017).

Other Applications

- Photocatalytic Degradation: Maillard-Dupuy et al. (1994) studied the photocatalytic degradation of pyridine in water, which could provide insights into environmental applications of pyridinium compounds (Maillard-Dupuy et al., 1994).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.

Mode of Action

1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide interacts with its targets by inhibiting the action of AChE and BuChE . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can result in enhanced cholinergic transmission.

properties

IUPAC Name |

(1-benzylpyridin-1-ium-3-yl)methanol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NO.BrH/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;/h1-8,10,15H,9,11H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZQEROKDYBYLP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)CO.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(hydroxymethyl)pyridin-1-ium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)

![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)

![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)

![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2843400.png)